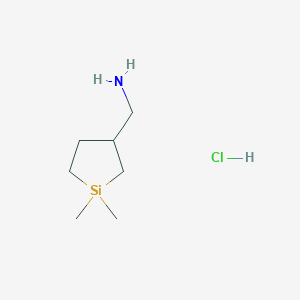

(1,1-Dimethylsilolan-3-YL)methanamine hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1,1-Dimethylsilolan-3-YL)methanamine hcl” is a chemical compound with the CAS Number: 2109247-90-5 . It has a molecular weight of 179.76 . The compound is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .

Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 179.76 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis and Characterization of Novel Compounds

Research involves the synthesis of novel compounds through various chemical reactions, highlighting the importance of understanding chemical properties and reactions in developing new materials and drugs. For instance, the synthesis and characterization of a novel 1,3-Dithiolane Compound through condensation reaction showcases the intricate processes involved in creating new chemical entities with potential applications in various fields (Zhai Zhi-we, 2014).

Catalytic Activity and Complex Formation

Catalytic Activity and Complex Formation

Studies on pincer CNN Ruthenium(II) complexes with oxygen-containing ligands discuss the synthesis, structure, and catalytic activity of these complexes, emphasizing their potential in facilitating various chemical reactions (W. Baratta et al., 2009). Such research is crucial for advancing catalysis, a fundamental process in chemical manufacturing and environmental remediation.

Spectrophotometric Determination

Spectrophotometric Determination Techniques

The development of methods for the fast detection and quantification of chemical compounds, as seen in the spectrophotometric determination of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, is vital for quality control and research in pharmaceuticals and chemical industries (Kunihiko Seno et al., 2008).

Hydrocarbon Pool Species Formation

Mechanisms of Hydrocarbon Formation

Understanding the formation mechanism of hydrocarbons from methanol over zeolite catalysts opens new pathways for the sustainable production of fuels and chemicals from renewable resources, demonstrating the intersection of chemical research with energy and environmental sustainability (Junfen Li et al., 2014).

Innovative Synthetic Routes

Innovative Synthetic Routes

The exploration of novel synthetic pathways, such as the one-pot multistep Bohlmann-Rahtz heteroannulation reactions for the synthesis of dimethyl sulfomycinamate, underscores the importance of innovative approaches in drug discovery and development (M. Bagley et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

(1,1-dimethylsilolan-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NSi.ClH/c1-9(2)4-3-7(5-8)6-9;/h7H,3-6,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGFYFSNEMCAMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC(C1)CN)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2577423.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2577425.png)

![N-Ethyl-N-[2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2577427.png)

![1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2577428.png)

![2-(3-Hydroxypropyl)-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2577430.png)

![N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide](/img/structure/B2577431.png)

![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid](/img/structure/B2577433.png)

![6-(5-chloro-2-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2577434.png)

![N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]prop-2-enamide](/img/structure/B2577441.png)